molecular formula C10H4ClF3IN B1490520 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline CAS No. 887350-57-4

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline

Cat. No. B1490520
CAS RN: 887350-57-4
M. Wt: 357.5 g/mol
InChI Key: FWWIGMZXSVMVEZ-UHFFFAOYSA-N
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Description

“4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4ClF3IN and a molecular weight of 357.5 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” can be represented by the SMILES string: C1=CC2=C (C=C1I)C (=CC (=N2)C (F) (F)F)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” are not available, quinolines in general are known to undergo a variety of reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides, and oxidative dehydrogenation reactions .


Physical And Chemical Properties Analysis

“4-Chloro-6-iodo-2-(trifluoromethyl)quinoline” is a solid substance with a molecular weight of 357.5 .

Scientific Research Applications

Proteomics Research

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline: is utilized in proteomics research due to its potential as a building block for the synthesis of various compounds. Its unique structure allows for the development of proteomic tools that can help in understanding protein functions and interactions within biological systems .

Drug Synthesis

The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. It’s used in the synthesis of pharmaceuticals where the introduction of fluorine atoms can significantly alter the biological activity of the molecules, leading to enhanced efficacy and selectivity in drug targets .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-6-iodo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWIGMZXSVMVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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